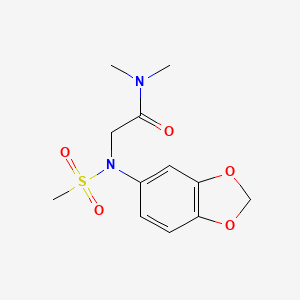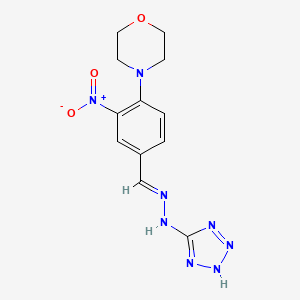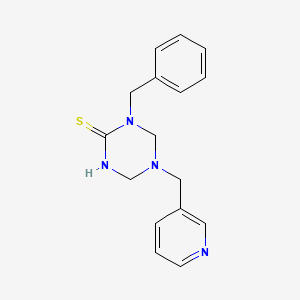
N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPA is a white crystalline powder that was first synthesized in the 1960s by Japanese chemists. Since then, it has been studied for its potential use in a variety of scientific research applications, including cancer treatment, neuroprotection, and inflammation.
作用機序
The exact mechanism of action of DPA is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, DPA can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. Studies have also shown that DPA can modulate the immune system and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. DPA has been shown to be well-tolerated in animal models and has not been associated with significant side effects. However, one limitation of using DPA in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on DPA. One area of interest is in the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of research is in the identification of new targets and signaling pathways that are involved in the anti-tumor and neuroprotective effects of DPA. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of DPA in humans.
In conclusion, DPA is a promising chemical compound that has been widely studied for its potential use in a variety of scientific research applications. While much remains to be learned about its mechanism of action and potential therapeutic uses, the existing data suggests that DPA may have significant anti-tumor and neuroprotective effects. Further research is needed to fully understand the potential benefits and limitations of this compound.
合成法
DPA can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenoxyacetic acid in the presence of a catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
科学的研究の応用
DPA has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer, including breast, ovarian, and lung cancer.
In addition to its potential use in cancer treatment, DPA has also been studied for its neuroprotective effects. Studies have shown that DPA can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-8-12(10-15(14)20-2)17-16(18)11-21-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULQSUDJBDUPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)


![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)


![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)

![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)